Welcome to the BenchChem Online Store!
molecular formula C10H10ClN5O2S B8387134 4-amino-N-(2-amino-6-chloro-pyrimidin-4-yl)-benzenesulfonamide

4-amino-N-(2-amino-6-chloro-pyrimidin-4-yl)-benzenesulfonamide

Cat. No. B8387134
M. Wt: 299.74 g/mol
InChI Key: MKYFABVGOYPCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05932599

Procedure details

0.885 9 (0.0026 mol) of N-[4-(2-amino-6-chloropyrimidin-4-ylsulfamoyl)phenyl]-acetamide was dissolved in 31 ml of 0.5N NaOH and boiled at reflux for 3 hours. The mixture was extracted with ethyl acetate, the aqueous phase was saturated with sodium chloride and the remaining ethyl acetate was distilled off on a rotary evaporator. Then, the aqueous phase was made acid with 3N HCl and the precipitate which separated was filtered off under suction. After drying there was obtained 0.76 g (86%) of 4-amino-N-(2-amino-6-chloro-pyrimidine-4-yl)-benzenesulfonamide as beige crystals; m.p.: >265° C. (dec.).
[Compound]
Name
9
Quantity
0.0026 mol
Type
reactant
Reaction Step One
Name
N-[4-(2-amino-6-chloropyrimidin-4-ylsulfamoyl)phenyl]-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
31 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH:8][S:9]([C:12]2[CH:17]=[CH:16][C:15]([NH:18]C(=O)C)=[CH:14][CH:13]=2)(=[O:11])=[O:10])[CH:5]=[C:4]([Cl:22])[N:3]=1>[OH-].[Na+]>[NH2:18][C:15]1[CH:16]=[CH:17][C:12]([S:9]([NH:8][C:6]2[CH:5]=[C:4]([Cl:22])[N:3]=[C:2]([NH2:1])[N:7]=2)(=[O:11])=[O:10])=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
9
Quantity
0.0026 mol
Type
reactant
Smiles
Name
N-[4-(2-amino-6-chloropyrimidin-4-ylsulfamoyl)phenyl]-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=CC(=N1)NS(=O)(=O)C1=CC=C(C=C1)NC(C)=O)Cl
Name
Quantity
31 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
the remaining ethyl acetate was distilled off on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the precipitate which separated
FILTRATION
Type
FILTRATION
Details
was filtered off under suction
CUSTOM
Type
CUSTOM
Details
After drying there

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)S(=O)(=O)NC1=NC(=NC(=C1)Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.